molecular formula C25H27N3 B14038350 N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline

N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline

Cat. No.: B14038350
M. Wt: 369.5 g/mol
InChI Key: WUJYNCPGAXBZMF-XHPQRKPJSA-N
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Description

N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline is a complex organic compound with the molecular formula C25H27N3. It is known for its unique structure, which includes a carbazole moiety, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline typically involves the reaction of 9-ethylcarbazole-3-carboxaldehyde with N-butyl-N-phenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a solvent like toluene, and requires careful temperature management to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline involves its interaction with specific molecular targets. The carbazole moiety allows it to interact with various biological pathways, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to a range of biological effects, making it a compound of interest in pharmacological research .

Comparison with Similar Compounds

Similar Compounds

  • 9-Ethylcarbazole-3-carboxaldehyde N-butyl-N-phenylhydrazone
  • N-butyl-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]aniline

Uniqueness

N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H27N3

Molecular Weight

369.5 g/mol

IUPAC Name

N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline

InChI

InChI=1S/C25H27N3/c1-3-5-17-28(21-11-7-6-8-12-21)26-19-20-15-16-25-23(18-20)22-13-9-10-14-24(22)27(25)4-2/h6-16,18-19H,3-5,17H2,1-2H3/b26-19-

InChI Key

WUJYNCPGAXBZMF-XHPQRKPJSA-N

Isomeric SMILES

CCCCN(C1=CC=CC=C1)/N=C\C2=CC3=C(C=C2)N(C4=CC=CC=C43)CC

Canonical SMILES

CCCCN(C1=CC=CC=C1)N=CC2=CC3=C(C=C2)N(C4=CC=CC=C43)CC

Origin of Product

United States

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